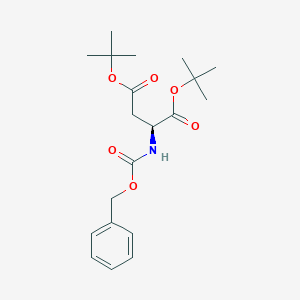

Z-Asp(otbu)-otbu

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Peptide Synthesis and Biological Activity

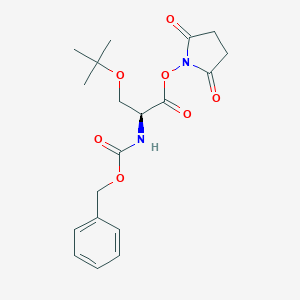

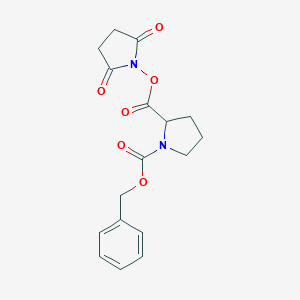

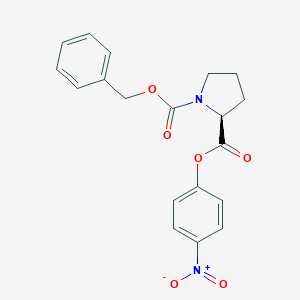

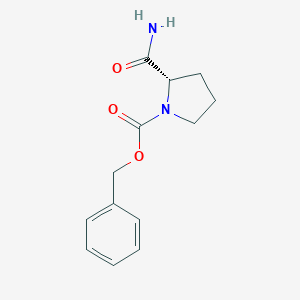

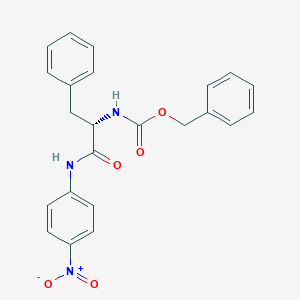

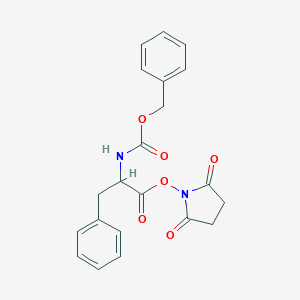

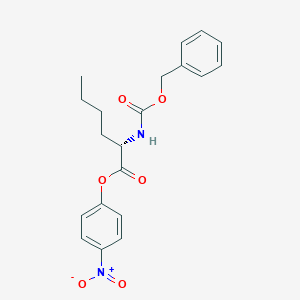

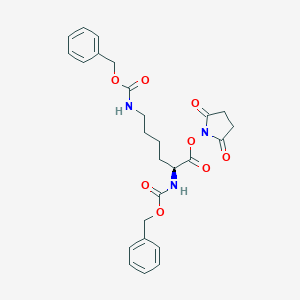

Z-Asp(otbu)-otbu plays a significant role in the synthesis of peptides, impacting various biological processes. For instance, it's used in the creation of peptide oostatic hormones and their analogues, which have demonstrated effects on the egg development processes in certain insect species. The synthesis involves a sequence of amino acids and protected pentapeptide acids, among which Z-Asp(OtBu)-OSu is crucial. This synthesis process enables the study of the biological activity of peptides in affecting egg development, egg chamber changes, and yolk deposition in insects, leading to potential applications in biological research and pest control (Hlaváček et al., 2009).

Structural Analysis of Peptides

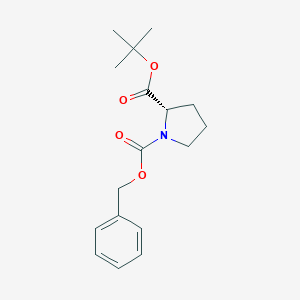

Z-Asp(otbu)-otbu is also instrumental in the study of peptide structures. The crystal structure of synthetic protected oligopeptides like Z-(Aib)11-OtBu, which includes Z-Asp(otbu)-otbu, helps in understanding the folding and structural characteristics of peptides. Such studies provide detailed insights into the formation of specific helical structures in peptides, contributing to the broader understanding of protein folding and stability (Gessmann et al., 2003).

Molecular Imprinting and Selective Rebinding

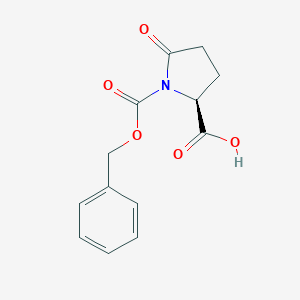

Research on molecular imprinting involves Z-Asp(otbu)-otbu in creating polymers with specific recognition abilities. For instance, molecular imprinting using a photocrosslinkable polyphosphazene utilizes Z-Asp(OtBu)-OH as a crucial element in forming polymers that can selectively rebind specific amino acids. This has significant implications in developing sensors and separation technologies (Seung Cheol Lee & Chang, 2009).

Inhibition Studies in Drug Resistance

In the medical field, Z-Asp(otbu)-otbu derivatives, like N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, are used in studying drug resistance, particularly in inhibiting the P-glycoprotein involved in drug efflux. Understanding the inhibition mechanisms and developing effective inhibitors are crucial in overcoming drug resistance in various diseases (Arnaud et al., 2010).

Infrared Spectroscopy in Peptide Analysis

Z-Asp(otbu)-otbu is a key component in peptides analyzed using infrared spectroscopy. Studies like the FT-IR spectroscopy of Z-Aib6-OtBu and its isotopologues offer deep insights into peptide bond environments, hydrogen bonding, and structural characteristics. This analytical approach is vital in understanding peptide structures and their interactions at the molecular level (Kubasik et al., 2014).

属性

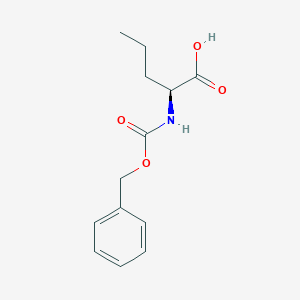

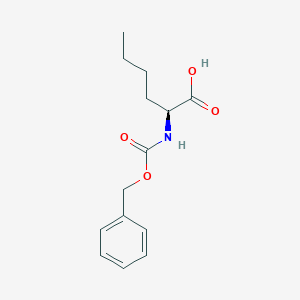

IUPAC Name |

ditert-butyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO6/c1-19(2,3)26-16(22)12-15(17(23)27-20(4,5)6)21-18(24)25-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSHFSUKBPXENM-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801163700 |

Source

|

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Asp(otbu)-otbu | |

CAS RN |

42417-76-5 |

Source

|

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42417-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。